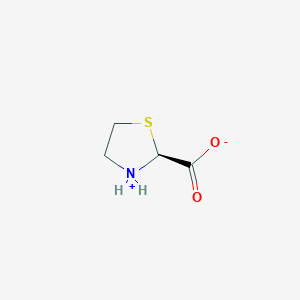

L-thiazolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,3-thiazolidin-3-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC([NH2+]1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H]([NH2+]1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of L Thiazolidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational dynamics of L-thiazolidine-2-carboxylate and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy of thiazolidine (B150603) derivatives, the chemical shifts and coupling constants of the protons on the heterocyclic ring are particularly informative. For instance, the appearance of a distinctive singlet for the C-2 proton can be used to determine the ratio of diastereomeric mixtures (2RS, 4R) when a new chiral center is generated at the C-2 position. zu.ac.ae The protons of the NH group in thiazolidine-2,4-dione derivatives typically appear as singlet signals in the range of δ 10.31–10.97 ppm. nih.gov In derivatives of L-cysteine, the protons of the thiazolidine ring give rise to characteristic signals; for example, in (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid, the protons at positions 2, 4, and 5 appear as multiplets in the ranges of δ 4.41–4.87, δ 4.41-4.87 and δ 3.27–3.35 ppm, respectively. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the C-2 carbon atom, appearing around 70.5 ppm in some derivatives, can further confirm the presence of different isomers. zu.ac.ae In N-acetylated thiazolidine derivatives, the carbonyl carbons of the acetyl and carboxyl groups, as well as the carbons of the thiazolidine ring, can be assigned to specific resonances. nanobioletters.com The analysis of both ¹H and ¹³C NMR spectra allows for the differentiation between cis and trans isomers, as the relative stereochemistry influences the chemical shifts and coupling constants of the ring substituents. nanobioletters.comresearchgate.net Furthermore, 2D NMR techniques such as NOESY can be employed to establish through-space proximities between protons, which is crucial for assigning the relative configuration of stereogenic centers and for detailed conformational analysis of the thiazolidine ring.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 4.832 | s |

| H-4 | 3.363 | m |

| H-5a | 2.995 | m |

| H-5b | 2.80 | m |

| NH | 2.79 | s |

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (MS) for Molecular Characterization and Reaction Product Identification

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and for identifying products formed in its chemical and enzymatic reactions.

Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize the products of enzymatic reactions involving this compound. For example, the parent compound exhibits a mass-to-charge ratio (m/z) of 134. nih.gov Upon oxidation by enzymes like proline dehydrogenase, a new species with an m/z of 132 is observed, which is consistent with the formation of a double bond to yield 3,4-thiazoline-2-carboxylate. nih.gov This demonstrates the utility of MS in monitoring reaction pathways and identifying intermediates and products.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. In MS/MS analysis of thiazolidine-2-carboxylic acid, the precursor ion [M+H]⁺ at m/z 134.027 yields major fragment ions at m/z 87.9 and 73.9. nih.gov The [M-H]⁻ precursor ion at m/z 132.0125 also produces a characteristic fragmentation pattern. nih.gov The fragmentation of related thiazole (B1198619) and imidazolidine (B613845) derivatives often involves the loss of small molecules or radicals from the heterocyclic ring and its substituents, aiding in the structural elucidation of novel compounds. researchgate.net The molecular ion peak in the mass spectra of thiazolidine derivatives confirms their molecular weight, and the isotopic distribution, particularly for sulfur-containing compounds, further corroborates the elemental composition. rdd.edu.iq

Table 2: Mass Spectrometry Data for this compound and its Oxidized Product

| Compound | Ion | m/z |

|---|---|---|

| This compound | [M+H]⁺ | 134.027 |

| This compound | [M-H]⁻ | 132.0125 |

| 3,4-Thiazoline-2-carboxylate | [M+H]⁺ | 132 |

Data sourced from PubChem and other research articles. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in elucidating the precise stereochemistry and conformation of this compound derivatives and their metal complexes.

The crystal structure of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid has been determined, providing detailed insights into the conformation of the thiazolidine ring and the orientation of its substituents. acs.orgnovapublishers.com Such studies are crucial for understanding how the molecular geometry influences the biological activity of these compounds. The solid-state structure of N-t-butyloxycarbonyl-L-thiazolidine-4-carboxylic acid has also been reported, revealing the conformation of the protected amino acid. novapublishers.com

Furthermore, X-ray crystallography has been used to characterize the coordination of thiazolidine-based ligands to metal ions. Transition metal carboxylate complexes often exhibit diverse coordination modes, including monodentate, bidentate, and bridging interactions. wikipedia.org The crystal structures of metal complexes with thiazolidine-4-carboxylic acid derivatives show how the ligand coordinates to the metal center, providing valuable information for the design of new metal-based drugs and catalysts. ekb.eg The analysis of intermolecular interactions, such as hydrogen bonding, in the crystal lattice helps to explain the packing of molecules in the solid state and can provide insights into their physical properties. researchgate.net

Table 3: Selected Crystallographic Data for a Thiazolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.785(2) |

| b (Å) | 6.941(1) |

| c (Å) | 10.399(2) |

| β (°) | 114.06(3) |

Data for (S)-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. researchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group and Bond Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds, providing a molecular fingerprint of the compound.

The FT-IR spectra of thiazolidine derivatives exhibit characteristic absorption bands. For thiazolidine-4-carboxylic acid derivatives, a broad band is often observed in the range of 2500–3200 cm⁻¹, which is attributed to the stretching vibrations of the N-H and O-H groups involved in hydrogen bonding. researchgate.net The carbonyl group (C=O) of the carboxylic acid typically shows a strong absorption band around 1700-1750 cm⁻¹. rsc.org In N-acetylated derivatives, the amide carbonyl stretching vibration is also observed in this region. The C-H stretching vibrations of the methylene (B1212753) groups in the thiazolidine ring appear around 2800–3000 cm⁻¹. niscpr.res.in

The position and shape of these absorption bands can be influenced by the molecular environment, such as the presence of intermolecular hydrogen bonding. For example, in the zwitterionic form of thiazolidine-4-carboxylic acids, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear at different frequencies compared to the carbonyl stretch of the protonated carboxylic acid. niscpr.res.in FT-IR spectroscopy is therefore a useful tool for probing the ionization state and intermolecular interactions of this compound in the solid state.

Table 4: Characteristic FT-IR Absorption Bands for Thiazolidine Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3200 (broad) |

| N-H | Stretching | 3100-3500 |

| C-H | Stretching | 2800-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 |

| C=O (Amide) | Stretching | 1630-1680 |

Data compiled from various sources on thiazolidine derivatives. rsc.orgresearchgate.netniscpr.res.in

UV-Vis Absorption and Fluorescence Emission Spectroscopy in Probe Design

While this compound itself does not exhibit significant absorption in the UV-visible region or strong fluorescence, its derivatives can be incorporated into larger molecular frameworks to create fluorescent probes for the detection of biologically important species.

Thiazolidine-based fluorescent chemosensors have been designed for the selective detection of metal ions, such as Al³⁺. sci-hub.box These probes often operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the fluorescence of the fluorophore is quenched, for example, through a photo-induced electron transfer (PET) process. Upon binding of the metal ion to the thiazolidine-containing receptor, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission. sci-hub.box

The design of these probes involves coupling a thiazolidine moiety to a fluorophore. The UV-Vis absorption and fluorescence emission spectra of these probes are recorded in the absence and presence of various metal ions to evaluate their selectivity and sensitivity. For example, a thiazolidine-based probe for Al³⁺ showed a significant increase in fluorescence intensity at 524 nm upon addition of Al³⁺, with an excitation wavelength of 390 nm. sci-hub.box The pH of the medium can also play a critical role in the performance of these probes, with optimal signaling often observed within a physiological pH range. sci-hub.box This application highlights the utility of the thiazolidine scaffold in the development of sophisticated molecular tools for chemical sensing and biological imaging.

Table 5: Spectroscopic Properties of a Thiazolidine-Based Fluorescent Probe for Al³⁺

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | 390 |

| Emission Maximum (λem) | 524 |

Data for a specific thiazolidine-based chemosensor. sci-hub.box

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. While specific DFT studies solely on L-thiazolidine-2-carboxylate are not extensively documented in the reviewed literature, research on closely related thiazolidine (B150603) derivatives provides a strong basis for understanding its characteristics.

For instance, DFT calculations have been employed to optimize the molecular geometry and analyze the electronic properties of various thiazolidine-4-carboxylic acid derivatives and their metal complexes. ekb.egresearchgate.netresearchgate.netekb.eg These studies typically involve the calculation of quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap implying higher stability and lower reactivity.

Furthermore, QM methods are used to calculate electrostatic potentials and partial atomic charges, which are essential for understanding intermolecular interactions. researchgate.netnih.govacs.org For thiazolidine derivatives, these calculations help in identifying the regions of the molecule that are electron-rich or electron-poor, thus predicting the sites susceptible to electrophilic or nucleophilic attack. For example, in 2-imino-thiazolidinone, the 2-imino nitrogen atom is shown to have a higher electron density compared to the nitrogen at position 3, indicating its higher propensity for protonation. nih.govacs.org

Table 1: Calculated Quantum Chemical Descriptors for a Thiazolidine-2,4-dione Derivative nih.gov

| Parameter | Value |

| Ionization Potential (IP) (eV) | 6.920 |

| Electron Affinity (EA) (eV) | -3.054 |

| Chemical Potential (μ) (eV) | -1.933 |

| Chemical Hardness (η) (eV) | 4.987 |

| Global Electrophilicity Index (ω) (eV) | 9.321 |

| Dipole Moment (Dm) (Debye) | 1.490 |

| Total Energy (TE) (eV) | -79344.7 |

| Maximum Charge Transfer (ΔNmax) | 0.388 |

| Energy Change (ΔE) (eV) | -9.321 |

This table presents DFT global reactivity parameters for a specific thiazolidine-2,4-dione derivative, illustrating the types of electronic structure insights that can be gained from such calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in drug discovery and for understanding the molecular basis of ligand-receptor interactions.

A significant study involving this compound demonstrated its action as a mechanism-based inactivator of proline dehydrogenase (PRODH). nih.govacs.org Molecular docking and X-ray crystallography revealed that an oxidized species of this compound forms a covalent bond with the N5 atom of the FAD cofactor in the enzyme's active site. nih.govacs.org The carboxylate group of the bound this compound forms crucial ionic interactions with arginine and lysine residues (Arg488, Arg489, and Lys265) in the active site, anchoring it in a position that facilitates the covalent modification. nih.gov

While many docking studies focus on derivatives such as thiazolidine-2,4-diones, the insights gained are valuable for understanding the binding modes of the core thiazolidine structure. nih.govmdpi.com For example, in the case of VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety often engages in hydrogen bonding with key amino acid residues like Cysteine919 in the hinge region of the ATP binding pocket. nih.govmdpi.com These studies underscore the importance of the thiazolidine ring as a scaffold for designing targeted inhibitors.

Table 2: Key Interactions of this compound in the Active Site of Proline Dehydrogenase nih.gov

| Interacting Residue/Molecule | Type of Interaction |

| Arg488 | Ionic Interaction |

| Arg489 | Ionic Interaction |

| Lys265 | Ionic Interaction |

| Conserved Water Molecule | Hydrogen Bond |

| FAD (N5 atom) | Covalent Bond |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the thermodynamics of binding.

Although specific MD simulation studies focusing exclusively on this compound are not prevalent in the reviewed literature, the general applicability of this technique is well-established for studying ligand-protein systems. mdpi.com For derivatives of thiazolidine, MD simulations have been used to investigate the stability of their binding to target proteins. nih.gov For instance, simulations of a thiazolidine-2,4-dione derivative bound to VEGFR-2 were used to assess the stability of the complex and to analyze the dynamic behavior of the ligand within the binding site. nih.gov Such simulations can reveal important conformational changes in both the ligand and the protein upon binding and can help to refine the binding poses predicted by molecular docking.

Theoretical Calculations in Reaction Mechanism Elucidation

Theoretical calculations, particularly quantum mechanical methods, are invaluable for elucidating the mechanisms of chemical reactions at the molecular level. They can be used to map out reaction pathways, identify transition states, and calculate activation energies.

A key example involving this compound is the theoretical elucidation of its mechanism-based inactivation of proline dehydrogenase. acs.org It is proposed that the enzyme catalyzes the oxidation of this compound at the C5 position of the thiazolidine ring. acs.org Subsequently, the N5 atom of the reduced FAD cofactor acts as a nucleophile and attacks the C5 of the oxidized this compound, leading to the formation of the observed covalent adduct. acs.org This proposed mechanism is supported by the crystal structure of the inactivated enzyme. nih.gov

Furthermore, theoretical studies on the formation of 2-substituted thiazolidine-4-carboxylic acids from the reaction of aldehydes with (R)-cysteine have provided insights into the reaction mechanism and stereoselectivity. researchgate.net DFT calculations have been used to validate a proposed mechanism of dynamic kinetic resolution, which involves an intramolecular hydrogen bond. researchgate.net These studies highlight the power of theoretical calculations in understanding the reactivity of the thiazolidine ring and predicting the outcomes of chemical transformations.

Enzymatic Catalysis and Inhibition Mechanisms Involving L Thiazolidine 2 Carboxylate

L-Thiazolidine-2-carboxylate as a Substrate for D-Amino Acid Oxidase

This compound, formed from the condensation of cysteamine (B1669678) and glyoxylate (B1226380), has been identified as a substrate for the flavoenzyme D-amino acid oxidase (DAAO). nih.gov Although DAAO is stereospecific for D-amino acids, the racemic mixture of thiazolidine-2-carboxylic acid can be completely oxidized by the enzyme. nih.govsemanticscholar.org The product of this oxidation has been identified as Δ²-thiazoline-2-carboxylic acid. nih.govsemanticscholar.org

Steady-state kinetic analyses have shown that thiazolidine-2-carboxylic acid is a proficient substrate for D-amino acid oxidase, with a catalytic turnover number similar to that of D-proline. nih.govsemanticscholar.org The efficiency of the reaction is pH-dependent, with the compound serving as a better substrate at pH 8.5 than at pH 7.5. nih.govsemanticscholar.org At a neutral pH, it has been observed to be a better substrate than D-proline. sigmaaldrich.com The enzymatic reaction involves the rapid reduction of the DAAO enzyme by the substrate, forming a reduced enzyme-imino acid complex, which is a characteristic feature of D-amino acid oxidase substrates. nih.govsemanticscholar.org

The oxidation of this compound by D-amino acid oxidase is not a direct enzymatic conversion. Instead, the process is dependent on a rapid, non-enzymatic isomerization of the L-isomer to the D-isomer (D-thiazolidine-2-carboxylate) in solution. nih.govsemanticscholar.org The rate of oxidation of the L-isomer by DAAO was found to be identical to the directly measured rate of its isomerization to the D-isomer over a temperature range of 2-30°C. nih.gov This finding quantitatively demonstrates that the apparent enzymatic activity with this compound is entirely attributable to its prior, spontaneous conversion to the D-enantiomer, which is the actual substrate for the enzyme. nih.govsemanticscholar.org

Mechanism-Based Enzyme Inactivation by this compound

Beyond its role as a substrate, this compound also functions as a mechanism-based inactivator for certain flavoenzymes, most notably proline dehydrogenase.

This compound acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), an FAD-dependent enzyme that catalyzes the first step in proline catabolism. acs.orgnih.govnih.gov While it is a substrate for the PRODH domain of the bifunctional enzyme Proline Utilization A (PutA), its processing leads to the eventual inactivation of the enzyme. acs.orgnih.gov Studies using Sinorhizobium meliloti PutA (SmPutA) as a model for human PRODH have provided detailed insights into this process. nih.gov

Despite being an inactivator, L-T2C is also a substrate for PRODH, and it exhibits a higher catalytic efficiency compared to the natural substrate, L-proline. nih.govnih.gov This is primarily due to a significantly lower Michaelis constant (KM), indicating a stronger binding affinity for the enzyme's active site. nih.gov However, the inactivation process itself is reported to be very slow. nih.gov

| Substrate | k_cat (s⁻¹) | K_M (mM) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Proline | 1.4 | 15 | 93 |

| This compound (L-T2C) | 1.1 | 0.5 | 2200 |

Data derived from studies on SmPutA. nih.gov

The mechanism of PRODH inactivation by this compound involves the covalent modification of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgnih.gov The proposed mechanism begins with the PRODH-catalyzed oxidation of T2C. acs.orgnih.gov Following this initial step, the N5 atom of the now-reduced FAD cofactor attacks the oxidized T2C species. acs.orgnih.gov This results in the formation of a covalent adduct, with the T2C-like molecule attached to the N5 position of the FAD. acs.orgnih.gov This modification locks the FAD in a reduced state, rendering the enzyme inactive. acs.orgnih.gov X-ray crystallography has confirmed the presence of this adduct in the active site of the PRODH domain of PutA. acs.orgnih.gov This represents the first documented instance of T2C covalently modifying a flavoenzyme. acs.orgnih.gov

Interaction with Aminoacyl-tRNA Synthetases and Impact on Protein Synthesis Systems

This compound, also known as beta-thiaproline, can interfere with protein synthesis due to its structural similarity to proline. nih.gov It is recognized by aminoacyl-tRNA synthetases from various organisms, including Escherichia coli and rat liver. nih.gov These enzymes activate beta-thiaproline and transfer it to the proline-specific transfer RNA (tRNAPro). nih.gov

Modulation of Other Enzymatic Activities by Thiazolidine-2-carboxylate Analogues

Analogues of this compound, developed through modifications of the core thiazolidine (B150603) ring, have been explored for their capacity to modulate a variety of enzymes beyond those involved in proline metabolism. Research has demonstrated that these derivatives can act as inhibitors of enzymes implicated in a range of physiological and pathological conditions.

Inhibition of Carbohydrate-Metabolizing Enzymes

Thiazolidinediones (TZDs), a prominent class of this compound analogues, have been identified as inhibitors of enzymes central to carbohydrate metabolism, highlighting their potential relevance in the context of hyperglycemia management.

α-Amylase and α-Glucosidase: These enzymes play a critical role in digesting complex carbohydrates into simple, absorbable sugars. By inhibiting these enzymes, the rate of carbohydrate absorption can be slowed, leading to a reduction in post-meal blood glucose spikes. Certain novel TZD derivatives have shown notable inhibitory effects on both α-amylase and α-glucosidase, with some compounds achieving inhibition levels greater than 50%. mdpi.com

Aldose Reductase: As the rate-limiting enzyme in the polyol pathway, aldose reductase activity increases during periods of high blood sugar, converting glucose into sorbitol. The buildup of sorbitol is linked to the development of diabetic complications. A variety of 5-arylidene-2,4-thiazolidinedione derivatives have been synthesized and proven to be effective inhibitors of human aldose reductase. mdpi.comnih.gov For example, one benzothiazole-thiazolidine-2,4-dione hybrid compound was found to have an IC50 value of 0.16 µM, which is comparable to the established drug Epalrestat (IC50 = 0.10 μM). nih.gov Another TZD derivative, TZDD1, showed an IC50 value of 27.54 µg/mL. mdpi.com

Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes by Thiazolidinedione Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Thiazolidinedione (TZD) Derivatives | α-Amylase | ≥ 50% inhibition activity observed. | mdpi.com |

| Thiazolidinedione (TZD) Derivatives | α-Glucosidase | Inhibition was found to be concentration-dependent. | mdpi.com |

| Phenacyl-TZD hybrid (5a) | Aldose Reductase | IC50 = 0.22 µM | nih.gov |

| Benzothiazole-TZD hybrid (8b) | Aldose Reductase | IC50 = 0.16 µM | nih.gov |

| TZD Derivative (TZDD1) | Aldose Reductase | IC50 = 27.54 µg/mL | mdpi.com |

Modulation of Enzymes in Protein Synthesis and Metabolism

Analogues of this compound can interfere with the fundamental process of protein synthesis by acting as competitive inhibitors.

Aminoacyl-tRNA Synthetases: this compound (also known as beta-thiaproline) and its isomer, L-thiazolidine-4-carboxylate (gamma-thiaproline), competitively inhibit the action of prolyl-tRNA synthetase from both E. coli and rat liver. nih.gov These analogues compete with the natural amino acid proline, leading to their activation and subsequent transfer to proline-specific tRNA (tRNAPro). nih.gov This process inhibits the normal incorporation of proline into growing polypeptide chains, thereby disrupting protein elongation. nih.gov

Inhibition of Metallo-β-Lactamases (MBLs)

The rise of bacterial resistance to β-lactam antibiotics has driven the search for inhibitors of resistance-conferring enzymes like MBLs. Thiazolidine derivatives have been identified as a promising structural basis for such inhibitors.

B1 Subclass MBLs (e.g., NDM-1, VIM-2, IMP-1): Initial studies identified thiazolidine-2,4-dicarboxylic acid as a potent inhibitor of the B1 MBL known as CcrA. rsc.org This discovery led to the design of 2-mercaptomethyl-thiazolidines (MMTZs) as potent, competitive inhibitors against clinically important B1 MBLs. These molecules feature a thiol group that coordinates with the zinc ions in the enzyme's active site. The MMTZ derivative L-anti-1b, for instance, demonstrated a strong inhibitory effect against NDM-1, VIM-2, and IMP-1, with Ki values in the sub-micromolar to low-micromolar range. rsc.org

Table 2: Inhibition of Metallo-β-Lactamases by Thiazolidine Analogues

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| L-anti-1b (MMTZ) | NDM-1 | 0.44 µM | rsc.org |

| L-anti-1b (MMTZ) | VIM-2 | 0.38 µM | rsc.org |

| L-anti-1b (MMTZ) | IMP-1 | 0.46 µM | rsc.org |

Inhibition of Other Diverse Enzymatic Targets

The adaptable structure of thiazolidine-based compounds has enabled the discovery of inhibitors for a broad spectrum of other enzyme targets.

Urease: The (4R) stereoisomer of thiazolidine carboxylic acid and its derivatives substituted at the 2-position have been identified as active inhibitors of urease from Bacillus pasteurii. researchgate.net Computational modeling indicates that the carboxylic acid group of the (4R)-isomer binds effectively to the bimetallic nickel center within the enzyme's active site, a key interaction for its inhibitory function. The specific stereochemistry at the 4-position of the ring is critical for this inhibition. researchgate.net

Tyrosinase: This copper-containing enzyme is essential for the biosynthesis of melanin. Drawing on their structural resemblance to the enzyme's natural substrates, derivatives of 2-(substituted phenyl) thiazolidine-4-carboxamide have been created as tyrosinase inhibitors. mdpi.com One such derivative exhibited potent inhibition of mushroom tyrosinase, with an IC50 value of 16.5 ± 0.37 µM. mdpi.com

Lipoxygenase: Thiazolidine-2,4-dione derivatives have been found to inhibit soybean lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids. A study of various synthesized compounds in this class showed a wide range of inhibitory activity, from 7.7% to 76.3%. frontiersin.org

Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a well-established target for the treatment of type 2 diabetes. Certain new TZD derivatives have demonstrated the ability to inhibit DPP-4, with some compounds showing inhibition levels of 20% or more. mdpi.com

Table 3: Modulation of Various Enzymes by Thiazolidine Analogues

| Compound Class / Specific Compound | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| (4R)-Thiazolidine carboxylic acid | Urease (Bacillus pasteurii) | Active inhibitor; binds to the Ni(II) center in the active site. | researchgate.net |

| 2-(substituted phenyl) thiazolidine-4-carboxamide (3c) | Mushroom Tyrosinase | IC50 = 16.5 ± 0.37 µM | mdpi.com |

| Thiazolidine-2,4-dione derivatives | Soybean Lipoxygenase | Inhibition observed in the range of 7.7% to 76.3%. | frontiersin.org |

| Thiazolidinedione (TZD) Derivatives (TZDD2, TZDD4) | Dipeptidyl Peptidase-4 (DPP-4) | ≥ 20% inhibition activity was observed. | mdpi.com |

Biochemical Pathways and Cellular Processes Research Non Human Models

Role in Amino Acid Metabolism and Intermediary Pathways

L-thiazolidine-2-carboxylate (T2C), a sulfur-containing analogue of the amino acid L-proline, actively participates in amino acid metabolism by serving as a substrate for enzymes that typically process proline. nih.govnih.gov Research has identified the bifunctional enzyme Proline Utilization A (PutA), which possesses both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, as a key player in the metabolism of T2C. nih.govnih.gov

Unlike the metabolism of proline, which proceeds through the GSALDH domain of PutA, the oxidation of T2C by the PRODH domain yields a stable Δ⁴-thiazoline-2-carboxylate species. nih.govnih.gov This product does not act as a substrate for the subsequent NAD⁺-dependent GSALDH reaction. nih.govnih.gov

The following table summarizes the steady-state kinetic parameters of Sinorhizobium meliloti PutA for L-proline and its thiazolidine (B150603) analogues.

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| L-proline | 1.4 ± 0.1 | 43 ± 4 | 3.3 x 10⁴ |

| This compound (L-T2C) | 1.4 ± 0.1 | 1.5 ± 0.2 | 9.3 x 10⁵ |

| L-Thiazolidine-4-carboxylate (L-T4C) | 0.7 ± 0.04 | 1.4 ± 0.2 | 5.0 x 10⁵ |

| Data derived from studies on SmPutA PRODH activity. nih.gov |

Furthermore, T2C and its derivatives can be processed by other enzymes involved in amino acid metabolism. Thiazolidine-2-carboxylic acid is a substrate for D-amino acid oxidase, which oxidizes it to Δ²-thiazoline-2-carboxylic acid. researchgate.netacs.org Studies have also shown that adducts of glyoxylate (B1226380) with L-cysteine, which form cis-thiazolidine-2,4-dicarboxylate, are excellent substrates for D-aspartate oxidase in beef kidney models. plos.org

Effects on Protein Elongation and Cellular Metabolic Activity in Experimental Systems

As a structural analogue of proline, this compound, also known as beta-thiaproline, can interfere with protein synthesis. nih.gov In experimental systems using components from E. coli, rat liver, and rabbit reticulocytes, beta-thiaproline acts as a competitive inhibitor of proline. nih.gov

The mechanism of interference involves several steps of the protein synthesis machinery. Beta-thiaproline is recognized by aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNA molecules with their corresponding amino acids. nih.gov It is activated and subsequently transferred to tRNAPro. nih.gov This allows it to be incorporated into growing polypeptide chains in the place of proline. nih.gov

Investigation of Intracellular Signaling Pathway Modulation (e.g., Ca²⁺ Mobilization by Analogues)

While research on this compound's direct role in intracellular signaling is specific, studies on its analogues and derivatives have revealed significant modulation of key signaling pathways, particularly intracellular calcium (Ca²⁺) mobilization.

One area of investigation involves the use of thiazolidine derivatives to stimulate Ca²⁺ release. A hybrid compound, arginine thiazolidine carboxylate (ATC), has been shown to increase cytoplasmic Ca²⁺ concentrations in pancreatic β-cells. nih.govnih.gov The mechanism is indirect and relies on the production of Ca²⁺-mobilizing second messengers. ATC treatment leads to the sequential formation of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) and cyclic ADP-ribose (cADPR), both of which trigger Ca²⁺ release from intracellular stores. nih.govnih.gov Similarly, the analogue oxothiazolidine carboxylic acid (OTC) promotes the production of cADPR, linking thiazolidine structures to the modulation of Ca²⁺ signaling cascades. nih.gov

Conversely, other classes of thiazolidine derivatives have been investigated for their inhibitory effects on Ca²⁺ signaling.

Inhibition of Ca²⁺ Mobilization: The thiazolidinediones troglitazone (B1681588) and pioglitazone (B448) have been found to attenuate the Ca²⁺ mobilization induced by agonists in vascular smooth muscle cells. nih.gov

Calcium Channel Blockade: A series of novel 2-arylthiazolidinones have been developed and identified as selective blockers of N-type (Cav2.2) calcium channels, which are crucial for neurotransmission. nih.gov

These investigations demonstrate that the thiazolidine scaffold is a versatile structure for developing molecules that can either promote or inhibit intracellular Ca²⁺ signaling through diverse mechanisms, including the generation of second messengers and the direct blockade of ion channels.

Modulation of Redox Homeostasis in Cellular Models by Thiazolidine-2-carboxylate Derivatives

Thiazolidine-2-carboxylate and its derivatives can influence cellular redox homeostasis, largely due to their structural relationship with proline and cysteine, amino acids central to the management of oxidative stress. nih.govwikipedia.org Proline metabolism itself is linked to cellular bioenergetics and redox balance. nih.gov

A key mechanism by which thiazolidine derivatives modulate redox status is through their metabolic conversion to L-cysteine. L-cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. wikipedia.org For instance, the administration of L-thiazolidine-4-carboxylate (L4T) to HeLa cells was shown to increase intracellular GSH levels, thereby protecting the cells against oxidative stress. wikipedia.org This suggests that thiazolidine-based compounds can serve as prodrugs, delivering cysteine to bolster the cell's antioxidant capacity.

The cellular redox environment is a complex network that balances reactive oxygen species (ROS) production and elimination to maintain protein homeostasis and regulate signaling pathways. drugbank.com Oxidative stress arises when this balance is disturbed, leading to damage of cellular components. drugbank.com The sulfhydryl (thiol) group of cysteine residues in proteins acts as a critical sensor and switch in redox signaling. drugbank.com By providing a source of cysteine, thiazolidine derivatives can support the glutathione system, which is essential for reducing oxidized protein thiols and detoxifying ROS, thus helping to maintain a healthy redox state. wikipedia.org

Influence on Cellular Viability and Proliferation in In Vitro Cancer Cell Models through Molecular Mechanisms

Thiazolidine-2-carboxylate and, more extensively, its derivatives have been shown to affect the viability and proliferation of cancer cells through various molecular mechanisms in in vitro studies.

A direct link between this compound (T2C) and cancer cell metabolism involves the enzyme proline dehydrogenase (PRODH). PRODH, which catalyzes the first step in proline catabolism, is also capable of oxidizing T2C. nih.gov This enzyme has been identified as a potential therapeutic target in cancer, and T2C has been shown to be a mechanism-based inactivator of PRODH. nih.gov By inhibiting PRODH, T2C can disrupt the metabolic pathways that some cancer cells rely on for energy and biosynthesis.

A broader range of anticancer activities has been observed with various synthetic thiazolidine derivatives, such as thiazolidinones and thiazolidine-2,4-diones. These compounds have demonstrated cytotoxic and antiproliferative effects against a spectrum of cancer cell lines. The molecular mechanisms underlying these effects are diverse and include:

Induction of Apoptosis and Cell Cycle Arrest: Certain thiazolidine-2,4-dione derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in tumor cells.

Inhibition of Angiogenesis: Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Inhibition of Glucose Transporters: Thiazolidine-2,4-diones have been reported to inhibit glucose transporters (GLUTs), which are frequently overexpressed in cancer cells to meet their high energy demands. This action can selectively starve tumor cells.

The cytotoxic effects of several thiazolidinone derivatives have been quantified in various cancer cell lines, as shown in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| TZD-1 | HepG2 (Liver Cancer) | > 5000 (at 24h), ~2500 (at 48h) |

| TZD-1 | A549 (Lung Cancer) | > 5000 (at 24h), ~5000 (at 48h) |

| TZD-5 | HepG2 (Liver Cancer) | > 5000 (at 24h), ~2500 (at 48h) |

| Compound 7d·2HCl | HeLa (Cervical Cancer) | 4.55 ± 0.35 |

| Compound 13d | HCT116 (Colon Cancer) | 4.9 ± 2.9 |

| Compound 12f·2HCl | HCT116 (Colon Cancer) | 4.98 ± 2.9 |

| IC₅₀ values represent the concentration required to inhibit 50% of cell metabolic activity/viability. |

These findings highlight the potential of the thiazolidine scaffold as a basis for the development of novel therapeutic agents that can selectively target molecular pathways critical for cancer cell survival and proliferation.

Coordination Chemistry and Metal Ion Complexation

Ligand Properties of L-Thiazolidine-2-carboxylate and its Derivatives

The coordinating ability of this compound and its derivatives is primarily dictated by the presence of multiple donor atoms: the nitrogen atom of the secondary amine, the oxygen atoms of the carboxylate group, and the sulfur atom within the thiazolidine (B150603) ring. The mode of coordination can vary depending on the specific derivative and the metal ion involved.

For instance, the derivative (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA) has been shown to act as a tridentate ligand. It coordinates to metal ions by forming two stable five-membered chelate rings. chempap.org Notably, studies indicate that the heterocyclic sulfur atom is not involved in the metal chelation process. chempap.org In contrast, other derivatives such as (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid and (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid have been found to behave as bidentate ligands. ekb.eg These variations highlight the influence of substituent groups on the coordination mode of the thiazolidine scaffold.

Complex Formation with Divalent Metal Ions (e.g., Cu(II), Zn(II), Fe(II), Mg(II), Ca(II), Ba(II), Cd(II), Ni(II), Pb(II))

This compound and its analogues readily form complexes with a wide array of divalent metal ions. Research on (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA) has demonstrated its ability to form 1:1 complexes with metal ions including Mg(II), Ca(II), Ba(II), Cd(II), Cu(II), Ni(II), Pb(II), and Zn(II). chempap.org However, these complexes are generally characterized by relatively low stability and selectivity. chempap.org

Studies on other thiazolidine derivatives have shown the formation of complexes with a 1:2 metal-to-ligand ratio (ML2) with ions such as Cu(II) and Fe(II). ekb.eg The interaction with these metal ions is crucial for various biological and chemical processes, and understanding the stability of these complexes is key to their potential applications. The stability constants for several TIDA-metal complexes have been determined potentiometrically and are presented below.

| Cation | log β (ML) |

|---|---|

| Cu(II) | 10.33 |

| Pb(II) | 7.83 |

| Ni(II) | 7.44 |

| Zn(II) | 6.97 |

| Cd(II) | 6.26 |

| Mg(II) | 4.10 |

| Ca(II) | 3.94 |

| Ba(II) | 3.39 |

Data sourced from potentiometric studies at I(NaCl) = 0.1 mol dm⁻³ and θ = 25 °C. chempap.org

Complex Formation with Trivalent Metal Ions (e.g., Al(III), Ga(III), In(III), La(III))

The interaction of thiazolidine carboxylates extends to trivalent metal ions. The derivative TIDA has been observed to form 1:1 complexes with Al(III), Ga(III), In(III), and La(III). chempap.org As with the divalent metals, these complexes are formed through chelation involving the carboxyl and amino groups. The stability of these complexes has also been quantified, providing insight into the ligand's affinity for highly charged metal centers.

| Cation | log β (ML) |

|---|---|

| Al(III) | 11.41 |

| Ga(III) | 12.21 |

| In(III) | 11.83 |

| La(III) | 6.65 |

Data sourced from potentiometric studies at I(NaCl) = 0.1 mol dm⁻³ and θ = 25 °C. chempap.org

Spectroscopic Probing and Thermodynamic Analysis of Metal-Ligand Interactions

Spectroscopic methods are indispensable for characterizing the resulting complexes. Techniques such as Infrared (IR), UV-Visible, and mass spectrometry are commonly used. ekb.egekb.eg IR spectroscopy, for instance, can confirm the involvement of the carboxylate group in metal coordination by observing shifts in its characteristic stretching frequencies. ekb.eg Furthermore, methods like flame atomic absorption, magnetic susceptibility measurements, and thermal analysis provide additional data to elucidate the structure and stability of the metal-ligand complexes. ekb.egekb.eg

Structural Characterization of Metal Chelates

The structural elucidation of metal chelates of this compound and its derivatives relies heavily on the interpretation of spectroscopic and analytical data. As established through these methods, the derivative TIDA typically acts as a tridentate ligand, coordinating to a central metal ion via two five-membered chelate rings without the involvement of the ring's sulfur atom. chempap.org For other derivatives, a bidentate coordination mode has been identified, confirmed through a combination of spectral and thermal analysis. ekb.egekb.eg While direct structural evidence from X-ray crystallography for the parent this compound complexes is not detailed in the provided context, the consistent findings from various analytical techniques provide a robust model for their coordination behavior. mcmaster.ca

Chemical Derivatization and Structure Activity Relationship Sar Studies

The therapeutic potential of the L-thiazolidine-2-carboxylate scaffold has prompted extensive research into its chemical derivatization to enhance biological activity and explore structure-activity relationships (SAR). These studies involve the rational design and synthesis of novel derivatives with modified side chains, altered ring systems, and the creation of hybrid molecules.

Advanced Research Applications Non Medical Focus

Exploration in Agricultural Chemistry as Potential Plant Growth Regulators and Agrochemicals

The investigation of L-thiazolidine-2-carboxylate and its derivatives in agricultural chemistry has revealed their potential as effective plant biostimulants and growth regulators. These compounds are explored for their ability to enhance various physiological processes in plants, leading to improved growth, stress tolerance, and crop yields.

Specific studies have demonstrated the tangible benefits of these compounds on various crops. For instance, N-acetyl-L-thiazolidine-2-carboxylic acid, in synergy with seaweed extract, has been shown to have a significant positive impact on the vegetative growth and yield of okra plants. Furthermore, NATCA has been reported to stimulate root growth and increase the fruit setting rate in pineapples, leading to larger and heavier fruits. mdpi.com In cereal crops such as rice and wheat, these compounds have been associated with increased grain filling and higher protein content. acs.org

The mechanism behind these effects is linked to the ability of thiazolidine (B150603) derivatives to improve nutrient absorption and utilization by the plant. nih.gov They are also known to enhance enzyme activity and can be used as a foliar spray to deliver essential compounds directly to the plant's tissues. mdpi.com

| Crop | Thiazolidine Derivative | Observed Effects | Reference |

|---|---|---|---|

| Okra | N-acetyl-L-thiazolidine-2-carboxylic acid with Red Seaweed Extract | Synergistic increase in fruit yield per plot compared to individual treatments. | researchgate.net |

| Pineapple | N-Acetyl-thiazolidine-4-carboxylic acid (NATCA) | Stimulated root growth, increased fruit setting rate, increased fruit size and weight. | mdpi.com |

| Cereal Crops (Rice, Wheat) | N-Acetyl-thiazolidine-4-carboxylic acid (AATC) | Increased grain filling and protein content. | acs.org |

Investigation in Material Science for Biodegradable Polymer Development

In the field of material science, this compound and its derivatives are being investigated for their potential role in the creation of biodegradable polymers. chemimpex.com The focus on biodegradable materials stems from the growing need for environmentally friendly alternatives to conventional plastics. The unique chemical structure of thiazolidine-based compounds makes them interesting candidates for incorporation into polymer chains, potentially imparting desirable properties such as biodegradability.

The synthesis of biodegradable polymers often involves the use of monomers derived from natural sources, such as amino acids. L-cysteine, a precursor in the synthesis of this compound, is one such amino acid that has been explored for modifying and enhancing the properties of polymers. nih.gov The conjugation of L-cysteine and its derivatives to polymers like polyesters and polyurethanes has been shown to improve their biocompatibility and biodegradability. nih.gov

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the hydrolyzable ester groups of polyesters with the mechanically robust amide groups of polyamides. uc.pt These polymers can be synthesized using amino acid derivatives, and their properties, including biodegradability, can be tuned by the choice of monomers. mdpi.com The incorporation of sulfur-containing amino acid derivatives, such as those related to this compound, could offer a pathway to novel PEAs with tailored degradation profiles and functionalities.

While direct polymerization of this compound into biodegradable polymers is an area of ongoing research, the principles of green chemistry support the use of such bio-based molecules for designing less toxic and more environmentally benign materials. researchgate.net The inherent biodegradability of amino acid-based structures suggests that polymers incorporating the this compound moiety would be susceptible to degradation, offering a promising avenue for the development of sustainable materials.

Applications in Advanced Analytical Detection Systems, particularly for Trace Metal Ion Sensing

This compound and its derivatives have found significant application in the development of advanced analytical detection systems, particularly as fluorescent chemosensors for the detection of trace metal ions. The thiazolidine scaffold can be functionalized to create molecules that exhibit changes in their fluorescence properties upon binding to specific metal ions, enabling highly sensitive and selective detection.

Researchers have designed and synthesized novel fluorescent sensors based on thiazolidine derivatives for the detection of environmentally and biologically important metal ions. For instance, thiazole-based fluorescent sensors have been developed for the trace monitoring of aluminum ions (Al³⁺). mdpi.com These sensors operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly in the presence of Al³⁺. mdpi.com This response is often attributed to the inhibition of photo-induced electron transfer (PET) upon complexation with the metal ion. mdpi.com

Similarly, thiazolidine-functionalized chiral ionic liquids derived from L-cysteine have been synthesized and investigated for their ability to sense copper(II) ions (Cu²⁺). researchgate.net These sensors exhibit a robust linear relationship between their optical response and the concentration of the metal ion. researchgate.net The interaction with Cu²⁺ can lead to a "turn-off" fluorescence response, where the fluorescence is quenched upon binding. chemimpex.com

The high sensitivity of these chemosensors is demonstrated by their low limits of detection (LOD), often in the micromolar (µM) to nanomolar (nM) range. This makes them suitable for detecting trace amounts of metal ions in various samples, including water and biological systems.

| Target Ion | Sensor Type | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Al³⁺ | Thiazole-based fluorescent sensor (AM1) | "Turn-on" fluorescence | 0.11 µM | mdpi.com |

| Al³⁺ | Thiazole-based fluorescent sensor (AM2) | "Turn-on" fluorescence | 4.40 µM | mdpi.com |

| Cu²⁺ | Thiazolidine-4-one-based fluorescent probe (PS) | "Turn-off" fluorescence | 1.03 nM | chemimpex.com |

| Cu²⁺ | Oxazolidine-based fluorescent probe (BO) | "Turn-off" fluorescence | 1.9 nM | chemimpex.com |

Emerging Research Avenues and Future Directions

Exploration of Novel Bioconversion and Biotransformation Pathways

Recent studies have begun to illuminate the metabolic fate of L-thiazolidine-2-carboxylate, revealing that its pathways are intertwined with general amino acid catabolism. A key area of emerging research is the identification and characterization of enzymes that can process this proline analogue, potentially leading to the discovery of novel biochemical reactions and metabolic intermediates.

One significant finding is the role of proline catabolic enzymes in the metabolism of thiazolidine (B150603) carboxylates. nih.govnih.gov The bifunctional enzyme Proline Utilization A (PutA), which possesses both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, has been shown to catalyze the FAD-dependent oxidation of this compound (T2C). nih.govnih.gov This oxidation, however, follows a distinct path from that of proline. While proline oxidation yields a substrate for the GSALDH enzyme, the oxidation of T2C by the PRODH active site of PutA generates a stable Δ4-thiazoline-2-carboxylate species. nih.govnih.gov This discovery opens a new avenue for investigating the downstream processing of this intermediate and its physiological consequences.

Similarly, derivatives of thiazolidine-2-carboxylate, formed from the reaction of glyoxylate (B1226380) with L-cysteine or L-cysteinylglycine, have been identified as excellent substrates for D-aspartate oxidase from bovine kidney. nih.gov The enzymatic reaction converts these substrates, specifically cis-thiazolidine-2,4-dicarboxylate and its glycine (B1666218) amide, into 4-substituted thiazoline-2-carboxylates. nih.gov These findings suggest that thiazolidine derivatives could be physiological reactants for this mammalian enzyme, pointing toward a previously unrecognized biotransformation pathway. nih.gov Future research will likely focus on identifying other enzymes capable of metabolizing T2C and its derivatives, mapping their complete bioconversion pathways, and understanding how these pathways are regulated within the cell.

Deeper Mechanistic Insights into Enzyme-Inhibitor Complexes

A significant thrust of future research is aimed at elucidating the precise molecular interactions between this compound and its target enzymes. Understanding these mechanisms at a structural and kinetic level is crucial for designing novel enzyme inhibitors and probes for chemical biology.

Studies on the enzyme Proline Utilization A (PutA) have provided initial kinetic insights. L-T2C is not only a substrate but also a slow-acting, mechanism-based inactivator of PutA from Sinorhizobium meliloti. nih.gov Kinetic analyses show that PutA exhibits a much higher catalytic efficiency (kcat/KM) with L-T2C compared to its natural substrate, L-proline, primarily due to a significantly lower Michaelis constant (KM), which indicates a stronger binding affinity for the thiazolidine analogue. nih.gov Rapid reaction kinetics experiments further demonstrate that L-T2C reduces the FAD cofactor in the enzyme's active site at a faster rate than L-proline. nih.gov

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| L-proline | 1.4 ± 0.1 | 15 ± 2 | 93 |

| L-T2C | 0.70 ± 0.02 | 0.51 ± 0.05 | 1400 |

| L-T4C | 1.1 ± 0.1 | 0.4 ± 0.1 | 2800 |

Data sourced from reference nih.gov. Table shows the catalytic constant (kcat), Michaelis constant (KM), and catalytic efficiency (kcat/KM) for the proline dehydrogenase (PRODH) activity of Sinorhizobium meliloti Proline Utilization A (SmPutA) with L-proline, this compound (L-T2C), and L-thiazolidine-4-carboxylate (L-T4C).

Research on analogous thiazolidine-containing molecules provides a blueprint for future mechanistic studies. For example, 2-mercaptomethyl-thiazolidines (MMTZs) have been developed as potent competitive inhibitors of metallo-β-lactamases (MBLs). bris.ac.uk X-ray crystallography has revealed that MMTZs bind to the active sites of various MBLs through thiol coordination to the zinc ions and, critically, through a thioether–π interaction with a conserved aromatic residue. bris.ac.uk This type of detailed structural analysis, which is currently lacking for L-T2C complexes, will be essential for understanding its inhibitory potential and for guiding the rational design of more potent and specific inhibitors based on the thiazolidine scaffold.

Integration of Multi-Omics Approaches in Elucidating Biological Roles

The complexity of biological systems requires a holistic approach to fully understand the roles of specific metabolites like this compound. nih.gov Future research will increasingly rely on the integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the compound's influence on cellular networks. mdpi.commdpi.com

A multi-omics strategy can systematically map the biological impact of L-T2C. nih.gov For instance, metabolomics can be employed to track the appearance and disappearance of L-T2C and its downstream metabolites in various biological systems, providing a direct readout of its biotransformation and flux through metabolic pathways. mdpi.com Simultaneously, transcriptomics (e.g., via RNA-sequencing) can identify changes in gene expression that occur in response to fluctuating levels of L-T2C, pointing to regulatory circuits and stress response pathways that are influenced by the compound.

Proteomics can further connect these observations by identifying proteins whose expression levels or post-translational modifications change, potentially revealing the direct enzyme targets of L-T2C or downstream effectors in a signaling cascade. nih.gov By integrating these layers of data, researchers can move beyond studying a single enzyme or pathway and construct comprehensive models of how this compound is integrated into the broader metabolic and regulatory networks of an organism. nih.gov This systems-level understanding is a key future direction for elucidating the compound's function in both health and disease.

Development of Advanced Methodologies for Detection and Quantification in Complex Biological Matrices

Progress in understanding the biological roles of this compound is intrinsically linked to the ability to accurately detect and quantify it in complex samples such as blood, urine, and cell lysates. A critical area of ongoing research is the development of more sensitive, specific, and high-throughput analytical methods.

One advanced approach involves high-performance liquid chromatography (HPLC) for the separation of enantiomers. A validated method uses pre-column derivatization of thiazolidine-2-carboxylic acid with aniline (B41778), followed by separation on a chiral stationary phase column (Chiralcel OD-H). researchgate.net This technique allows for the complete separation and quantification of the (+) and (-) enantiomers in less than 10 minutes, which is crucial for studying the stereospecificity of biological processes. researchgate.net

| Parameter | (+)-Enantiomer Derivative | (-)-Enantiomer Derivative |

|---|---|---|

| Linearity Range | Not specified | |

| Recovery (%) | 98.5 - 101.3 | |

| RSD (%) | < 1.16 | |

| LOD (μg/mL) | 4.9 | 5.1 |

| LOQ (μg/mL) | 16.4 | 17.2 |

Data sourced from reference researchgate.net. Table shows the recovery, relative standard deviation (RSD), limit of detection (LOD), and limit of quantification (LOQ) for the aniline derivatives of the enantiomers of thiazolidine-2-carboxylic acid.

For even higher sensitivity and specificity, particularly in very complex matrices like blood, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique has been successfully applied to quantify thiazolidine-based prodrugs and their active metabolites in pharmacokinetic studies. For example, a method for a thiazolidine prodrug (Pro-7) and its active aldehyde form (TD-7) was validated with a linearity range of 20.4–9396 ng/mL and 8.21–3776 ng/mL, respectively, achieving a regression coefficient (R²) of over 0.993. nih.gov The future of this field will involve refining these methods to achieve lower detection limits, enable multiplexing for the simultaneous analysis of related metabolites, and adapt them for high-throughput screening applications.

Q & A

Q. What are the established synthetic routes for L-thiazolidine-2-carboxylate, and how can reaction conditions be optimized for higher yield?

this compound is typically synthesized via condensation reactions between aldehydes and aminothiols like cysteine derivatives. Key parameters include pH (optimally acidic to neutral), temperature (room temperature to mild heating), and stoichiometric ratios of reactants. Protecting groups, such as tert-butoxycarbonyl (Boc), may enhance yield by preventing side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazolidine ring structure, with characteristic signals for the carboxylate group (δ ~170-175 ppm in ¹³C NMR) and ring protons (δ 3.5-4.5 ppm in ¹H NMR). Infrared (IR) spectroscopy identifies carboxylate stretching vibrations (~1600 cm⁻¹). X-ray crystallography provides definitive structural confirmation by resolving bond angles and stereochemistry .

Q. How can researchers assess the purity of this compound using chromatographic methods, and what validation parameters are critical?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210-230 nm) is recommended. Mobile phases often combine water/acetonitrile with trifluoroacetic acid (0.1%) to improve peak resolution. Validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 1 µg/mL), and intra-day precision (%RSD < 2%). Calibration with certified reference standards ensures accuracy .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity and stability under varying pH and temperature conditions?

The thiazolidine ring’s stability is pH-dependent: acidic conditions promote ring-opening via protonation of the nitrogen, while neutral/alkaline conditions favor ring integrity. Stereochemical effects (e.g., cis vs. trans configurations) alter hydrogen bonding and steric hindrance, impacting solubility and degradation kinetics. Accelerated stability studies (40°C/75% RH for 6 months) coupled with chiral HPLC can quantify enantiomeric degradation pathways .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound, such as its lack of effect in bacterial growth assays?

Negative results (e.g., no inhibition of bacterial growth at 5 mM concentrations) may arise from poor cellular uptake or metabolic inactivation. Researchers should:

- Test higher concentrations (up to 20 mM) with cytotoxicity controls.

- Use radiolabeled compounds to track intracellular accumulation.

- Pair assays with structural analogs (e.g., L-thiazolidine-4-carboxylate) to compare bioactivity.

- Validate findings across multiple bacterial strains and culture media .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets, and how can these be validated experimentally?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities to enzymes like cysteine proteases. Key validation steps include:

Q. How do non-enzymatic condensation reactions contribute to the formation of this compound derivatives, and what factors control regioselectivity in these reactions?

Thiazolidine ring formation proceeds via nucleophilic attack of the aminothiol’s sulfur on the aldehyde carbonyl, followed by cyclization. Regioselectivity is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.